Perfluorodecalin

概要

説明

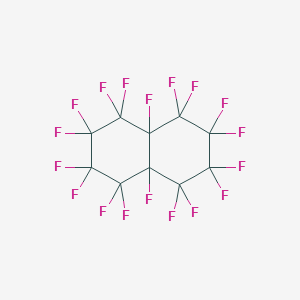

Perfluorodecalin (C₁₀F₁₈) is a fully fluorinated derivative of decalin (C₁₀H₁₈), where all hydrogen atoms are replaced by fluorine. This substitution confers exceptional chemical stability, non-flammability, and resistance to thermal degradation . It is widely utilized in medical applications, such as artificial blood substitutes, due to its high oxygen solubility (40–50 vol% at ambient conditions) and biocompatibility . Industrially, it serves as a solvent for oxidative lignin depolymerization and in coatings for its hydrophobic properties . With a boiling point of 142°C, this compound is less volatile than gaseous perfluorocarbons (PFCs), reducing fugitive emissions .

準備方法

Industrial Synthesis via the Fowler Process

The industrial production of perfluorodecalin primarily relies on the Fowler process , which involves direct fluorination of decalin or tetralin using cobalt(III) fluoride (CoF₃) as the fluorinating agent . This exothermic reaction proceeds at temperatures exceeding 350°C, where decalin undergoes radical-mediated substitution of hydrogen atoms with fluorine. The process is characterized by low selectivity, resulting in a mixture of perfluorinated products, including cis- and trans-perfluorodecalin isomers .

Reaction Mechanism and Conditions

The fluorination mechanism involves sequential replacement of hydrogen atoms by fluorine via radical intermediates. Cobalt(III) fluoride acts as both a catalyst and a fluorine source, with the reaction typically conducted in a fluidized bed reactor to manage heat dissipation. Key parameters include:

-

Temperature : 350–400°C

-

Pressure : Atmospheric

-

Feedstock : Decalin or tetralin (C₁₀H₁₈)

The crude product contains approximately 70–80% this compound, with impurities comprising partially fluorinated derivatives, cyclic byproducts, and residual cobalt fluoride .

Purification Techniques for High-Purity this compound

Due to stringent purity requirements for medical applications (e.g., blood substitutes like Perftoran), multi-step purification is essential to reduce impurities to <0.1%. Two dominant methods are employed: low-temperature crystallization with dilutants and two-stage crystallization .

Low-Temperature Crystallization with Organic Dilutants

This method, developed by Gorelenko et al., involves cooling technical-grade this compound in the presence of a dilutant (e.g., perfluoromethylcyclohexane) to selectively crystallize the target compound . The dilutant reduces viscosity and prevents co-crystallization of impurities.

Procedure :

-

Cooling phase : Technical this compound is mixed with 5–10 wt.% dilutant and cooled to −17°C at 1–2°C/min.

-

Crystallization : The slurry is held at −17°C for 30–35 minutes to allow crystal growth.

-

Filtration and drying : Crystals are vacuum-filtered, washed with cold dilutant, and dried under nitrogen .

This method achieves >99.5% purity and is particularly effective for removing cyclic perfluoroalkanes and residual fluorinating agents .

Two-Stage Crystallization

A patent by Russian researchers describes a scalable two-stage crystallization process optimized for industrial use :

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Cooling rate (°C/min) | 1–2 | 1–2 |

| Target temperature (°C) | −17 to −18 | −15 |

| Holding time (min) | 30–35 | 30–35 |

| Yield (%) | 85–90 | 93–95 |

Process Details :

-

Stage 1 : Crude this compound is cooled to −18°C, yielding a primary crystal fraction with 85–90% purity.

-

Stage 2 : The melted primary crystals are recrystallized at −15°C to remove trace impurities, achieving final purity of 99.8% .

This method reduces energy costs by 20% compared to single-stage crystallization and minimizes solvent use .

Analysis of Isomer Formation and Control

This compound exists as cis and trans isomers, differing in the spatial arrangement of bridgehead fluorine atoms. The cis isomer (melting point: −3.6°C) is thermodynamically favored during synthesis, while the trans isomer (melting point: +18°C) predominates in purified samples due to selective crystallization .

Impact of Synthesis Conditions on Isomer Ratio

-

Fluorination temperature : Higher temperatures (>375°C) favor trans isomer formation (cis:trans = 40:60) .

-

Cooling rate : Slow cooling (−1°C/min) during crystallization enriches trans isomer content to 70% .

Comparative Evaluation of Preparation Methods

The table below contrasts the Fowler process with purification techniques:

| Method | Purity (%) | Yield (%) | Energy Cost (kWh/kg) | Key Applications |

|---|---|---|---|---|

| Fowler process (crude) | 70–80 | 95 | 12 | Industrial solvents |

| Crystallization + dilutant | 99.5 | 75 | 18 | Medical emulsions |

| Two-stage crystallization | 99.8 | 93 | 15 | Organ preservation |

化学反応の分析

Perfluorodecalin is known for its chemical inertness, meaning it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution . This stability is attributed to the strong carbon-fluorine bonds present in the molecule. it can participate in reactions under specific conditions, such as in the presence of strong reagents or catalysts. For example, it can be used as a solvent in fluorous media for reactions like the Biginelli-type reaction catalyzed by ytterbium bis(perfluorooctanesulfonyl)imide .

科学的研究の応用

Biomedical Applications

1.1 Oxygen Carrier in Blood Substitutes

Perfluorodecalin has been investigated as an artificial oxygen carrier, particularly in treating severe blood disorders such as anemia. Its ability to dissolve and transport oxygen makes it a promising candidate for blood substitutes. Research indicates that PFD can deliver oxygen effectively to tissues under various conditions, enhancing therapeutic outcomes in blood-related ailments . Studies have shown that different concentrations of PFD impact the oxygen content and other physicochemical properties of blood substitutes, highlighting its potential in medical applications .

1.2 Bone Regeneration

PFD has demonstrated significant efficacy in enhancing bone regeneration. In vitro and in vivo studies have revealed that incorporating PFD into bone marrow-loaded 3D-printed scaffolds significantly improves their capacity to regenerate bone tissue. This is partly due to PFD's ability to prolong the survival of bone marrow cells under anaerobic conditions . Additionally, its radiopaque properties facilitate the visualization of bone regeneration processes during imaging procedures.

1.3 Treatment of Colitis

Recent research has illustrated the therapeutic effects of oxygenated this compound (O2-PFD) in treating experimental colitis. Intrarectal administration of O2-PFD has shown promise in promoting healing by reducing inflammation and restoring epithelial integrity. In animal models, O2-PFD treatment resulted in reduced colonic inflammation and improved recovery metrics compared to saline controls . This application underscores the compound's anti-inflammatory properties and its role in enhancing tissue oxygenation.

1.4 Vitreoretinal Surgery

In ophthalmology, PFD is utilized as an intraoperative tool during vitreoretinal surgeries. Its unique physical properties allow it to displace fluids, relocate detached retinas, and protect sensitive ocular tissues from toxic exposure during surgical procedures . The compound's ability to provide a stable environment for delicate surgical maneuvers makes it invaluable in complex cases such as retinal detachment.

Physicochemical Properties

PFD possesses several physicochemical characteristics that enhance its utility across various applications:

| Property | Value |

|---|---|

| Density | 1.92 g/cm³ |

| Viscosity | 2.61 cS |

| Solubility for Oxygen | High |

| Chemical Inertness | Yes |

| Radiopacity | Yes |

These properties not only facilitate its use as an oxygen carrier but also enhance its effectiveness as a contrast agent in imaging techniques.

Case Studies

3.1 Bone Regeneration Study

In a study published by Tamimi et al., PFD was incorporated into scaffolds used for bone regeneration. The results indicated a marked improvement in bone healing capabilities when PFD was included, demonstrating its potential as a biomaterial additive .

3.2 Colitis Treatment Research

A study investigating the effects of O2-PFD on murine models of colitis found that treatment with O2-PFD significantly reduced inflammation markers and improved healing rates compared to controls, showcasing its therapeutic potential in gastrointestinal disorders .

3.3 Vitreoretinal Surgical Application

Clinical observations have shown that using this compound during vitreoretinal surgery enhances surgical outcomes by providing better visibility and stability during complex maneuvers, thus improving patient recovery times .

作用機序

The primary mechanism by which perfluorodecalin exerts its effects is through its high capacity to dissolve gases, particularly oxygen . This property allows it to enhance oxygen delivery to tissues and organs, making it valuable in medical applications such as wound healing and organ preservation . The molecular targets and pathways involved include the dissolution and transport of respiratory gases, which are facilitated by the compound’s unique chemical structure .

類似化合物との比較

Environmental Fate and Global Warming Potential

Key Compounds:

- Perfluorodecalin (C₁₀F₁₈)

- Decalin (C₁₀H₁₈)

- Sulfur Hexafluoride (SF₆)

- Carbon Tetrafluoride (CF₄)

Analysis :

- Persistence : this compound’s atmospheric lifetime (~1,000 years) is shorter than SF₆ and CF₄ but far exceeds hydrocarbons like decalin .

- Hydrophobicity : Its low water solubility and high log Kow indicate strong partitioning into organic matter and the atmosphere, unlike SF₆ and CF₄, which remain airborne .

- GWP : While less potent than SF₆, this compound’s GWP is significant (7,200× CO₂), necessitating emission controls .

Key Compounds:

- This compound

- Perfluorotributylamine (PFTBA)

- Methanol/Butanol

Analysis :

- Oxygen Transport : this compound outperforms PFTBA and hydrocarbon solvents in oxygen dissolution, making it ideal for biomedical oxygen carriers and oxidative lignin depolymerization .

- Safety : Unlike PFTBA, this compound exhibits minimal organ retention and acute toxicity .

- Industrial Efficiency: In lignin processing, this compound increases phenolic monomer yields fivefold compared to methanol/butanol, with efficient solvent recovery .

Physical and Surface Properties

Key Compounds:

- This compound

- Perfluorohexane

- Hydrocarbon Oils

| Property | This compound | Perfluorohexane | Hydrocarbon Oils |

|---|---|---|---|

| Viscosity | Low | Very low | Moderate to high |

| Surface Tension | 15–20 mN/m | ~12 mN/m | 20–30 mN/m |

| Contact Angle (Water) | 102°–157° | ~110° | <90° |

Analysis :

- Lubrication: this compound’s low viscosity and non-polarity make it superior for hydrophobic coatings and microfluidics compared to hydrocarbon oils .

- Surface Behavior : Its high contact angle (>100°) ensures minimal interaction with polar liquids, ideal for anti-icing coatings .

Toxicological and Regulatory Considerations

Key Compounds:

- This compound

- Perfluorooctanoic Acid (PFOA)

- Perfluorooctanesulfonic Acid (PFOS)

| Property | This compound | PFOA/PFOS |

|---|---|---|

| Bioaccumulation | Non-bioaccumulating | High |

| Toxicity | Low | High (hepatotoxic) |

| Regulatory Status | Approved for medical use | Restricted/banned |

Analysis :

- Unlike PFOA/PFOS, this compound lacks bioaccumulation and acute toxicity, aligning with its use in FDA-approved medical emulsions .

Research Findings and Implications

Environmental Impact : Despite high GWP, this compound’s current atmospheric contribution is negligible (~10 tonnes/year) but requires monitoring to prevent future accumulation .

Medical Advancements : Emulsified this compound enhances pancreatic islet viability and oxygen transport, outperforming earlier PFCs like PFTBA .

Industrial Innovation: Its role in lignin depolymerization highlights a sustainable pathway for biorefineries, reducing reliance on toxic solvents .

生物活性

Perfluorodecalin (PFD) is a perfluorocarbon compound known for its unique properties, including high gas solubility, chemical inertness, and biocompatibility. These characteristics make it a subject of interest in various biomedical applications, particularly in enhancing oxygen delivery and promoting tissue regeneration. This article reviews the biological activity of PFD, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Properties of this compound

PFD is a colorless liquid that is hydrophobic and radiopaque. It has a high capacity for dissolving gases such as oxygen and carbon dioxide, which is crucial for its applications in medical therapies. Its biological inertness means it does not elicit significant immune responses or toxicity, making it suitable for in vivo applications.

- Oxygen Delivery : PFD enhances oxygenation in tissues by dissolving oxygen at higher concentrations than blood plasma can achieve. This property is particularly beneficial in hypoxic conditions.

- Cell Survival : Research indicates that PFD can prolong the survival of bone marrow cells under anaerobic conditions by improving their oxygen supply, thus facilitating better cellular proliferation and differentiation .

- Anti-inflammatory Effects : PFD has shown intrinsic anti-inflammatory properties that contribute to its therapeutic effects, particularly in models of colitis where it aids in mucosal healing .

1. Bone Regeneration

A study demonstrated that PFD significantly improved bone regeneration when incorporated into 3D-printed scaffolds loaded with bone marrow cells. In vitro experiments showed enhanced cell survival rates in hypoxic conditions with PFD supplementation. In vivo results indicated that scaffolds containing PFD led to superior bone healing compared to controls .

2. Colitis Treatment

In a murine model of dextran sulfate sodium (DSS)-induced colitis, intrarectal administration of oxygenated PFD (O2-PFD) resulted in reduced inflammation and accelerated recovery compared to saline-treated controls. Parameters such as colon length and histological inflammation scores showed significant improvement with O2-PFD treatment .

3. Oxygenation in Tumor Therapy

PFD has been explored as an adjunct therapy in cancer treatments due to its ability to enhance oxygen delivery to tumor tissues, potentially improving the efficacy of radiotherapy and chemotherapy by alleviating hypoxic conditions within tumors .

Case Studies and Research Findings

Safety Profile

PFD is generally regarded as safe due to its low toxicity profile. It is eliminated from the body primarily through the reticuloendothelial system and the lungs . However, some studies have noted transient increases in liver enzymes following PFD administration, indicating potential mild hepatic stress without significant long-term damage .

Q & A

Q. Basic: What key physicochemical properties of PFDL must be considered in experimental design?

Answer:

PFDL’s hydrophobicity (log Kow > 8), low aqueous solubility (~0.1 mg/L), and high vapor pressure (~0.3 mmHg at 25°C) significantly influence its behavior in biological and environmental systems . Stability under experimental conditions (e.g., temperature, pH, and UV exposure) must be validated via gas chromatography or mass spectrometry to avoid degradation artifacts. For in vivo studies, its density (1.9 g/cm³) requires careful control of intraocular or intravascular administration to prevent buoyancy-related tissue stress .

Q. Basic: How should researchers assess PFDL’s biocompatibility in biomedical applications?

Answer:

Biocompatibility testing should include:

- In vitro assays : Measure cytotoxicity (e.g., MTT assay) in corneal endothelial cells or retinal pigment epithelium, noting PFDL’s dose-dependent disruption of mitochondrial membranes .

- In vivo models : Use rabbits or rodents to evaluate acute vs. chronic exposure. Key endpoints include histopathology (e.g., transmission electron microscopy for endoplasmic reticulum dilation) and electrophysiological markers (e.g., reduced b-wave amplitudes in electroretinograms) .

- Control experiments : Compare PFDL with inert perfluorocarbon analogs to isolate toxicity mechanisms .

Q. Advanced: How can contradictions in PFDL’s toxicological data across studies be resolved?

Answer:

Contradictions often arise from variability in:

- Exposure duration : Short-term studies (≤7 days) may miss necrosis markers observable at 30–60 days .

- Concentration gradients : Submersion vs. interfacial applications (e.g., in self-assembling systems) alter bioavailability .

- Model systems : Species-specific metabolic pathways (e.g., rabbit vs. primate ocular biochemistry) affect outcomes .

Methodological reconciliation : Apply meta-analysis frameworks (e.g., PRISMA) to normalize data across studies, adjusting for confounders like solvent carriers or measurement techniques .

Q. Advanced: What methodologies are effective for tracking PFDL’s environmental fate and degradation products?

Answer:

- Analytical chemistry : Use GC-MS with electron capture detection (ECD) to quantify PFDL in water/soil, leveraging its high fluorine content for sensitivity .

- Atmospheric modeling : Predict photolytic degradation pathways (e.g., trifluoroacetic acid formation) using computational tools like EPI Suite™ .

- Field sampling : Pair liquid-liquid extraction with isotopic labeling to distinguish PFDL from co-occurring perfluoroalkyl substances (PFAS) in complex matrices .

Q. Basic: What safety protocols are critical when handling PFDL in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and vapor-resistant lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for procedures generating aerosols (e.g., sonication).

- Storage : Keep in sealed, amber glass containers under inert gas (argon) to inhibit peroxide formation .

- Waste disposal : Incinerate at ≥1,100°C to prevent PFAS release .

Q. Advanced: How to design longitudinal studies on PFDL’s environmental persistence and bioaccumulation?

Answer:

- Model selection : Use mesocosms simulating aquatic-terrestrial interfaces to study partitioning into organic matter .

- Tracer techniques : Employ ¹⁸O-labeled PFDL to monitor hydrolysis rates in sediment cores.

- Ecotoxicity endpoints : Measure biomarker responses (e.g., CYP450 induction in fish) alongside abiotic degradation .

Q. Basic: What in vitro models are optimal for preliminary PFDL toxicity screening?

Answer:

- 2D cultures : Human corneal epithelial cells (HCECs) for assessing epithelial necrosis .

- 3D organoids : Retinal spheroids to model photoreceptor degeneration under hypoxia-mimicking conditions .

- Co-cultures : Incorporate endothelial cells to study PFDL’s vascular permeation effects .

Q. Advanced: How does PFDL’s interfacial behavior influence its use in self-assembling systems?

Answer:

PFDL’s fluorophilicity drives its assembly at aqueous-organic interfaces. Key design considerations:

- Phase density : Adjust aqueous phase density (e.g., with sucrose) to control aggregate morphology (e.g., hexagonal vs. cubic lattices) .

- Surface functionalization : Modify PDMS substrates with fluorinated silanes to enhance PFDL adhesion in microfluidic applications .

- Kinetic monitoring : Use high-speed microscopy to capture dynamic reconfiguration events triggered by pH or ionic strength changes .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。